
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethoxy group and the p-tolyl group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.
Example Reaction:
Starting Materials: 2-aminobenzamide, p-tolualdehyde, and ethanol.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Reaction Conditions: Reflux in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone derivative.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-ethoxy-3-(p-tolyl)quinazolin-4-carboxylic acid.
Reduction: Formation of 2-ethoxy-3-(p-tolyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyquinazolin-4(3H)-one: Lacks the p-tolyl group, which may affect its biological activity.
3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the ethoxy group, which may influence its chemical properties.
2-Methoxy-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the ethoxy and p-tolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups may enhance its potential as a therapeutic agent or as a building block for the synthesis of more complex compounds.
Eigenschaften
CAS-Nummer |
828273-80-9 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-ethoxy-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17-18-15-7-5-4-6-14(15)16(20)19(17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
ZOAGDXOBZIKXDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


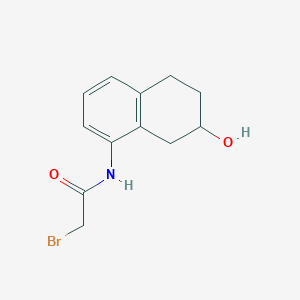

![[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11840509.png)
![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)

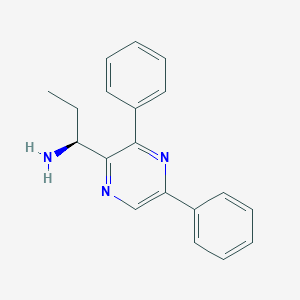
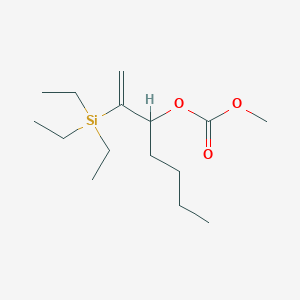
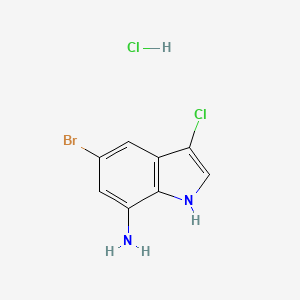
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)
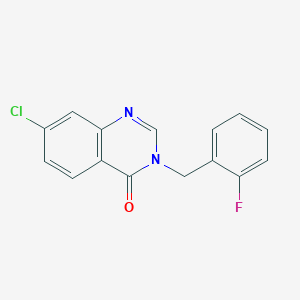
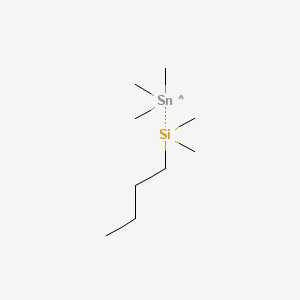
![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)

